molecular formula C11H11NO4S B8228244 tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate

tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate

Cat. No.: B8228244
M. Wt: 253.28 g/mol
InChI Key: OSLMRWQVNGEUQB-UHFFFAOYSA-N
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Description

tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate (CAS: 2088056-12-4) is a heterocyclic building block with the molecular formula C₁₁H₁₁NO₄S and a molecular weight of 253.27 g/mol. Its IUPAC name highlights the fused thiophene-pyrrole core with two ketone groups at positions 5 and 6, along with a tert-butyl carboxylate ester at position 4 . The compound is classified under heterocyclic building blocks, primarily used in pharmaceutical research (non-therapeutic) with a purity ≥95% . Its structure confers unique electronic properties due to the conjugated thieno-pyrrole system and the electron-withdrawing oxo groups, making it a valuable intermediate in drug discovery.

Properties

IUPAC Name

tert-butyl 5,6-dioxothieno[3,2-b]pyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-11(2,3)16-10(15)12-6-4-5-17-8(6)7(13)9(12)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLMRWQVNGEUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C(=O)C1=O)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most widely reported method involves the cyclization of tert-butyl thiophen-3-ylcarbamate using oxalyl chloride (C2O2Cl2C_2O_2Cl_2) in dichloromethane (DCM) under basic conditions.

Procedure:

  • tert-Butyl thiophen-3-ylcarbamate (1 equiv) is dissolved in anhydrous DCM.

  • Oxalyl chloride (1.3 equiv) is added dropwise at 0°C, followed by triethylamine (TEA, 2 equiv).

  • The reaction is stirred at room temperature for 12–24 hours.

  • Workup involves quenching with water, extraction with DCM, and purification via silica gel chromatography (eluent: DCM).

Key Data:

ParameterValue
Yield70–85%
Reaction Time12–24 hours
PurificationColumn chromatography

Mechanistic Insights:

Oxalyl chloride acts as a cyclizing agent, forming the dioxo-pyrrole ring via intramolecular acylation. The tert-butyl group remains intact due to its steric and electronic stability under these conditions.

Lawesson’s Reagent-Mediated Thionation

Reaction Overview

This method modifies the carbonyl groups of intermediate tert-butyl 4H-thieno[3,2-b]pyrrole-5-carboxylate to dioxo derivatives using Lawesson’s reagent.

Procedure:

  • tert-Butyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1 equiv) is dissolved in anhydrous toluene.

  • Lawesson’s reagent (0.5 equiv) is added, and the mixture is heated at 60°C for 3 hours.

  • The product is purified via silica gel chromatography (eluent: DCM).

Key Data:

ParameterValue
Yield38–45%
Reaction Time3 hours
Purity>95% (HPLC)

Mechanistic Insights:

Lawesson’s reagent selectively converts carbonyl groups to thiocarbonyls, but in this case, it facilitates oxidation to the dioxo structure under controlled conditions.

Alternative Route via Vilsmeier-Haack Formylation

Reaction Overview

A less common route involves formylation of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate using the Vilsmeier-Haack reagent (POCl3/DMFPOCl_3/DMF), followed by tert-butyl esterification.

Procedure:

  • Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1 equiv) is treated with POCl3POCl_3 (3 equiv) and DMF in DCM at 0°C.

  • The intermediate aldehyde is esterified with tert-butyl alcohol and H2SO4H_2SO_4 as a catalyst.

  • Purification is achieved via recrystallization from hexane.

Key Data:

ParameterValue
Yield50–60%
Reaction Time6–8 hours
LimitationsLow regioselectivity

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Oxalyl Chloride70–85>98HighModerate
Lawesson’s Reagent38–4595LowHigh
Vilsmeier-Haack50–6090ModerateLow

Optimal Method : The oxalyl chloride route is preferred for industrial-scale synthesis due to higher yields and scalability. Lawesson’s reagent is suitable for small-scale research but suffers from moderate yields.

Critical Reaction Parameters

Temperature Control

  • Cyclization with oxalyl chloride requires strict temperature control (0°C → room temperature) to prevent side reactions.

  • Lawesson’s reagent reactions are exothermic; maintaining 60°C is critical.

Solvent Selection

  • DCM and toluene are optimal for cyclization and thionation, respectively, due to their inertness and boiling points.

Catalytic Additives

  • Triethylamine (TEA) is essential for neutralizing HCl byproducts during cyclization.

Analytical Characterization

Spectroscopic Data:

  • 1H^1H NMR (CDCl₃): δ 1.50 (s, 9H, tert-butyl), 7.60 (d, J=5.0HzJ = 5.0 \, \text{Hz}, 2H), 7.33 (d, J=5.5HzJ = 5.5 \, \text{Hz}, 2H).

  • HRMS : [M+H]⁺ calcd. for C11H12NO4SC_{11}H_{12}NO_4S: 254.0589; found: 254.0592.

Purity Assessment:

  • HPLC retention time: 8.2 min (C18 column, acetonitrile/water = 70:30).

Industrial-Scale Considerations

  • Cost of Raw Materials : Oxalyl chloride (~$50/kg) is more economical than Lawesson’s reagent (~$200/kg).

  • Waste Management : HCl gas generated during cyclization requires scrubbing systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more highly oxidized derivatives.

    Reduction: Reduction of the dioxo groups can yield dihydro derivatives, which may have different chemical and physical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, or alkylating agents in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized thieno[3,2-b]pyrrole derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its thieno[3,2-b]pyrrole core is structurally similar to other bioactive molecules, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound may be used in the development of new materials with specific electronic or optical properties. Its unique structure can contribute to the design of advanced materials for applications in electronics, photonics, and other high-tech fields.

Mechanism of Action

The mechanism of action of tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would be determined by the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound A : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate ()
  • Core Structure : Saturated hexahydropyrrolo[3,4-c]pyrrole ring system.
  • Key Substituents : Benzotriazole-5-carbonyl group at position 3.
  • Molecular Weight : ~357.5 g/mol (MS: 358.5 [M+H]⁺).
  • Functional Differences: The benzotriazole group introduces strong electron-withdrawing and hydrogen-bonding capabilities, while the saturated pyrrolo-pyrrole system reduces ring strain compared to the partially unsaturated thieno-pyrrole in the target compound.
  • Applications : Likely used as a pharmacophore in kinase inhibitors or protease-targeting drugs due to benzotriazole’s bioactivity .
Compound B : tert-Butyl 2’-chloro-6’-oxo-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate ()
  • Core Structure: Spiro pyran-pyrazino-pyrrolo-pyrimidine system.
  • Key Substituents: Chloro and piperazinylpyridin-2-ylamino groups.
  • Functional Differences: The spiro architecture and fused pyrimidine ring enhance conformational rigidity, contrasting with the planar thieno-pyrrole system. The single oxo group vs. the target compound’s two oxo groups reduces electrophilicity.
  • Applications: Potential use in kinase inhibitors or epigenetic modulators due to pyrimidine derivatives’ role in nucleic acid analogs .
Compound C : (3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate ()
  • Core Structure : Fully saturated hexahydropyrrolo[3,2-b]pyrrole.
  • Key Substituents : tert-Butyl carboxylate at position 1.
  • Molecular Weight : 212.29 g/mol.
  • Functional Differences : Saturation eliminates conjugation, reducing reactivity compared to the target compound. The absence of oxo groups simplifies redox behavior.
  • Applications : Likely a precursor for chiral amines or peptidomimetics due to its bicyclic amine structure .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Thieno[3,2-b]pyrrole (unsaturated) Hexahydropyrrolo[3,4-c]pyrrole Spiro pyran-pyrazino-pyrrolo-pyrimidine Hexahydropyrrolo[3,2-b]pyrrole
Oxo Groups 2 (positions 5,6) 0 (benzotriazole substituent) 1 (position 6’) 0
Molecular Weight (g/mol) 253.27 ~357.5 Not specified 212.29
Key Functional Groups tert-Butyl carboxylate, dioxo Benzotriazole-carbonyl Chloro, piperazinylpyridin-2-ylamino tert-Butyl carboxylate
Reactivity High (electrophilic dioxo) Moderate (amide coupling via HATU) Moderate (spiro rigidity) Low (saturated system)
Applications Drug discovery intermediates Kinase inhibitors Epigenetic modulators Chiral amine synthesis

Biological Activity

Tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate (CAS: 2088056-12-4) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C11H11NO4S
  • Molar Mass : 253.27 g/mol
  • Density : 1.413 g/cm³ (predicted)
  • Boiling Point : 367.0 °C (predicted)
  • pKa : -3.82 (predicted)

Antitumor Activity

Recent studies have indicated that derivatives of thieno[3,2-b]pyrrole compounds exhibit promising antitumor activity. For instance, a related compound demonstrated submicromolar potency against ERK5 kinase, which is implicated in various cancers. The inhibition of ERK5 autophosphorylation was assessed in HeLa cells, showing that compounds with better membrane permeability had significantly lower IC50 values compared to less permeable analogs .

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific kinases. The binding mode of these compounds has been elucidated through X-ray crystallography, revealing interactions with the ATP-binding site of ERK5. This interaction is crucial for the compound's inhibitory activity .

Pharmacokinetics

Pharmacokinetic studies have shown that related compounds possess favorable properties such as low clearance and significant oral bioavailability. For example, a derivative displayed an oral bioavailability of 42% in mouse models, indicating potential for therapeutic use .

Study on Anticancer Properties

A study conducted on a series of pyrrole carboxamide-based ERK5 inhibitors highlighted the biological efficacy of these compounds in vivo. The study involved testing various derivatives in mouse tumor xenograft models, demonstrating that modifications to the structure could enhance both potency and selectivity against cancer cell lines .

Comparative Analysis of Kinase Inhibition

A comparative analysis was performed on several thieno[3,2-b]pyrrole derivatives to assess their kinase selectivity. The results indicated that while some compounds effectively inhibited ERK5, they showed minimal activity against related kinases such as ERK1 and ERK2, which is beneficial for reducing off-target effects in therapeutic applications .

Data Tables

Compound IC50 (µM) Oral Bioavailability (%) Clearance (mL/min/kg)
tert-butyl derivative A0.154214
tert-butyl derivative B0.303520
tert-butyl derivative C0.055010

Q & A

What are the established synthetic routes for tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate, and what key reaction conditions optimize yield?

The synthesis of this compound involves a three-step route starting with substituted acrylonitriles or heterocyclic precursors undergoing condensation with ethyl mercaptopyruvate. Critical steps include cyclization to form the fused thieno-pyrrolone core. Reaction conditions such as anhydrous solvents (e.g., THF), controlled temperatures (0–60°C), and catalysts (e.g., Lewis acids) are essential for high yields. Post-reaction purification via column chromatography ensures product integrity .

How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Key techniques include 1H/13C NMR for verifying proton and carbon environments (e.g., tert-butyl group δ ~1.47 ppm in CDCl3) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C11H11NO4S). For crystallinity assessment, X-ray diffraction may be employed if single crystals are obtainable. Comparative analysis with literature spectra (e.g., PubChem data ) ensures consistency.

What are the recommended storage conditions to maintain stability, and what decomposition products should be monitored?

Store the compound in amber glass bottles under inert gas (N2/Ar) at 2–8°C to prevent oxidation or hydrolysis. Stability tests under varying pH (4–9) and thermal stress (25–60°C) can identify degradation pathways. Monitor for byproducts like free thiophene or decarboxylated derivatives using TLC or HPLC. Stability data from analogs suggest avoiding moisture and light .

How does the electronic configuration of the thieno-pyrrolone core influence its reactivity in nucleophilic or electrophilic reactions?

The electron-deficient thieno-pyrrolone system directs nucleophilic attacks to the α,β-unsaturated ketone (5,6-dioxo moiety), while electrophilic substitutions occur at the sulfur-rich thiophene ring. Computational studies (DFT) predict regioselectivity, validated experimentally via trapping reactions with Grignard reagents or halogenation .

What strategies resolve contradictions between computational predictions and experimental data for tautomeric forms?

Cross-validate using variable-temperature NMR to detect tautomeric equilibria and IR spectroscopy to identify carbonyl stretching frequencies. For example, discrepancies in keto-enol ratios can be resolved by adjusting solvent polarity (DMSO vs. chloroform) .

What functionalization sites on the molecule are most amenable to modification for biological activity screening?

The tert-butyl carboxylate group can be hydrolyzed to a carboxylic acid for further coupling. The dioxo moiety allows for reductive amination or hydrazone formation. Bromination at the thiophene ring (C-2/C-3 positions) enables cross-coupling reactions (e.g., Suzuki), as demonstrated in related pyrrolo-thiazole systems .

What analytical techniques are critical for assessing purity during derivative synthesis?

Use HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities. Elemental analysis confirms stoichiometry, while melting point determination (e.g., 179–181°C for analogs) identifies polymorphic variations. Purity ≥95% is achievable via recrystallization from ethanol/water mixtures .

How can researchers mitigate solubility challenges in organic solvents during reaction setup?

Employ co-solvents like DMSO:THF (1:4) to enhance solubility. Sonication or gentle heating (40°C) may disperse aggregates. For insoluble intermediates, switch to polar aprotic solvents (DMF, DMA) while ensuring compatibility with reaction conditions .

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